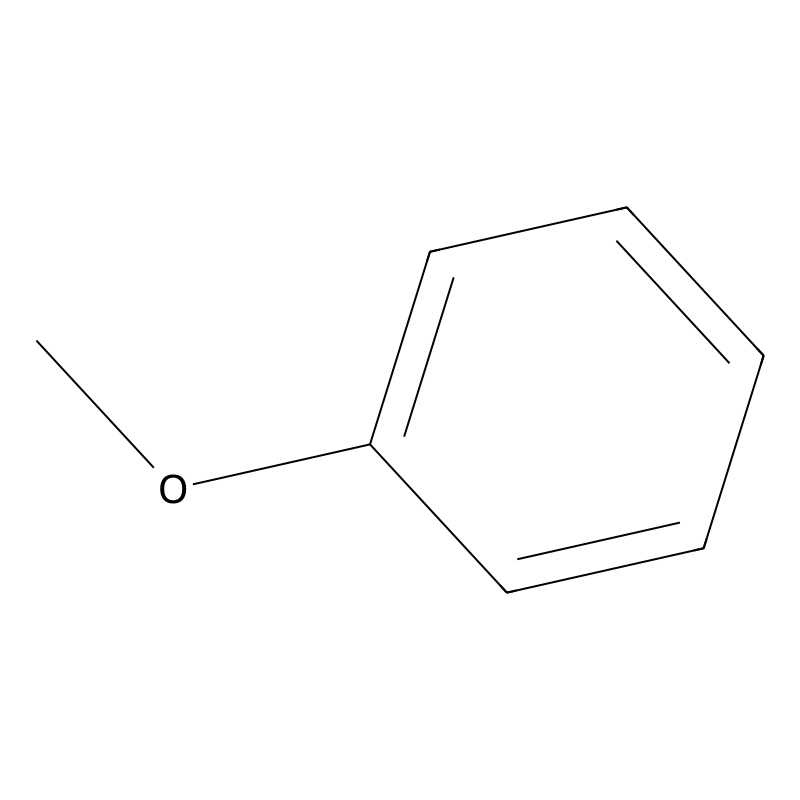

Anisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOLUBLE IN ACETONE

Water solubility = 1520 mg/L

Water solubility = 10,400 mg/L

Water solubility = 143 mg/L

1.04 mg/mL at 25 °C

Solubility in water: poor

Insoluble in water, soluble in oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Solvent for Organic Synthesis

Anisole's primary use in research lies in its effectiveness as a solvent for numerous organic reactions. Its key properties that make it a preferred solvent include:

- High polarity: The presence of the ether group (C-O-C) makes anisole moderately polar, allowing it to dissolve a wide range of polar and non-polar organic compounds [Source: Fisher Scientific - ].

- Relatively high boiling point (154°C): This enables reactions to be conducted at elevated temperatures without significant solvent evaporation [Source: National Institute of Standards and Technology - ].

- Inertness: Anisole exhibits minimal reactivity with many reaction components, minimizing unwanted side reactions [Source: American Chemical Society - ].

These characteristics make anisole a versatile solvent for synthesizing various organic compounds, including pharmaceuticals, fragrances, dyes, and pesticides.

Precursor for Organic Compounds

Beyond its role as a solvent, anisole serves as a crucial starting material for the synthesis of numerous organic compounds. Its reactive methoxy group (OCH3) can be readily modified through various chemical reactions to introduce desired functional groups. Researchers utilize anisole for the synthesis of:

- Pharmaceutical drugs: The ability to modify the methoxy group allows for the creation of analogs of existing drugs with potentially improved properties [Source: ScienceDirect - ].

- Fragrance and flavoring agents: The aromatic nature of the compound combined with the influence of the methoxy group contributes to its pleasant odor, making it a valuable building block for creating new fragrances and flavors [Source: ResearchGate - ].

- Advanced materials: The unique chemical properties of anisole derivatives can be exploited for the development of novel materials with specific electronic or optical properties [Source: American Chemical Society - ].

Research on "Greener" Chemistry

The search for more environmentally friendly reaction conditions has led to investigations into anisole as a potential replacement for some traditional solvents. Anisole exhibits lower volatility and toxicity compared to some commonly used solvents like dichloromethane or benzene. Researchers are exploring its use in:

Anisole, also known as methoxybenzene, is an organic compound with the chemical formula . It consists of a benzene ring attached to a methoxy group (-OCH₃), making it a member of the ether class. Anisole is a colorless liquid with a characteristic pleasant odor reminiscent of anise seed, which is where it derives its name. It is primarily synthesized rather than naturally occurring and serves as a precursor for various synthetic compounds, including fragrances and pharmaceuticals

Anisole is considered a mild irritant and can cause skin and eye irritation upon prolonged contact. Inhalation of anisole vapors can cause respiratory tract irritation. It is flammable and should be handled with care, away from heat sources and open flames.Safety Precautions:

Anisole exhibits a range of chemical reactivity due to its structure. Key reactions include:

- Electrophilic Aromatic Substitution: Anisole reacts more readily than benzene due to the electron-donating effect of the methoxy group. This reaction typically occurs at the ortho and para positions of the aromatic ring .

- Nucleophilic Aromatic Substitution: Under certain conditions, anisole can undergo nucleophilic substitution reactions, such as when reacted with methyl chloride to form methyl anisole

Anisole finds extensive applications across various industries:

- Fragrance Industry: It is used as a precursor for synthetic fragrances and flavorings due to its pleasant aroma.

- Pharmaceuticals: Anisole serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Solvent: Its properties make it useful as a solvent in organic synthesis and extraction processes .

Anisole has been studied for its biological properties, including its role as a plant metabolite. Some derivatives of anisole are found in natural and artificial fragrances and may exhibit antimicrobial properties. Additionally, anisole and its derivatives have been investigated for their potential effects on human health, including toxicity assessments that indicate relatively low toxicity levels .

Research has shown that anisole interacts with various electrophiles and can form complexes with metal carbonyls. For instance, anisole forms π-complexes with chromium carbonyls, indicating its potential utility in coordination chemistry. Studies have also explored its hydrolysis reactions under high-temperature conditions, which yield significant amounts of phenol .

Similar Compounds: Comparison with Other Similar

Birch Reduction and Hydrogenation Pathways

The Birch reduction of anisole represents a unique case in the metal-ammonia reduction of aromatic compounds. Unlike most electron-rich aromatics, anisole undergoes Birch reduction more rapidly than benzene, an apparent contradiction to the general rule that electron-donating substituents deactivate aromatics toward reduction [10]. This anomalous behavior reflects the specific electronic structure of anisole and the mechanism of electron addition to the aromatic system [10].

The Birch reduction of anisole proceeds through initial formation of a radical anion intermediate containing seven π electrons [11] [12]. The regioselectivity of the subsequent protonation has been definitively established as occurring at the ortho position relative to the methoxy group, producing 1-methoxy-1,4-cyclohexadiene as the primary product [12] [10]. This regioselectivity arises from the stabilization of the radical anion by the electron-donating methoxy group, which directs protonation to the position that maximizes stabilization of the resulting cyclohexadienyl radical [13].

Experimental evidence from deuterium labeling studies confirms that the first protonation occurs at the ortho position, with the ortho position showing seven times less deuterium incorporation than the meta position when deuterated tert-butanol is used as the proton source [10]. This isotope effect demonstrates that the ortho position is protonated first in the kinetically controlled step, confirming the ortho-protonation mechanism [10].

The Birch reduction product, 1-methoxy-1,4-cyclohexadiene, can undergo acid-catalyzed hydrolysis to yield valuable cyclohexenone derivatives [14]. This transformation involves protonation of the electron-rich double bond, followed by water attack and subsequent elimination to form the conjugated cyclohexenone [14]. This reaction sequence has found significant synthetic applications, particularly in steroid synthesis [11].

Catalytic hydrogenation of anisole follows different pathways depending on the catalyst system employed. Conventional hydrogenation over platinum or palladium catalysts typically produces methoxycyclohexane through complete ring saturation [15] [16]. However, specialized catalyst systems can achieve selective partial hydrogenation. Polyoxoanion-stabilized rhodium nanoclusters demonstrate remarkable selectivity for partial hydrogenation, producing 1-methoxycyclohexene with 30% selectivity [15].

Hydrodeoxygenation processes represent an important class of reactions for biomass conversion applications. These reactions typically proceed through initial ring hydrogenation to form methoxycyclohexane, followed by demethoxylation over acid sites to produce cyclohexane [17] [16]. The synergy between metal sites for hydrogenation and acid sites for ether cleavage is crucial for achieving high cyclohexane selectivity. Ni/ZSM-5 catalysts achieve 88.1% cyclohexane selectivity, while Pt/Al-SBA-15 systems reach 92% selectivity under optimized conditions [17] [16].

The reaction pathways for anisole hydrodeoxygenation involve either direct deoxygenation-hydrogenation or isomerization-direct deoxygenation routes [17]. The direct pathway involves initial cleavage of the methoxy group to form benzene, followed by hydrogenation to cyclohexane. The isomerization pathway proceeds through initial formation of cresol intermediates via methyl group migration, followed by deoxygenation [17] [18].

Acid-Catalyzed Demethylation and Ether Cleavage

Anisole undergoes efficient demethylation under acidic conditions through several mechanistic pathways. The most widely studied transformation involves treatment with hydroiodic acid, which cleaves the ether linkage to produce phenol and methyl iodide [1] [19]. This reaction proceeds through an SN2 mechanism, with iodide ion attacking the methyl carbon while the phenoxide serves as the leaving group [20] [21].

The reaction mechanism involves initial protonation of the ether oxygen, converting it to a better leaving group [20]. The nucleophilic attack by iodide ion occurs at the methyl carbon rather than the aromatic carbon, as sp2 hybridized carbons do not readily undergo SN1 or SN2 reactions [20]. This regioselectivity ensures clean formation of phenol rather than iodobenzene [19] [22].

Boron tribromide represents another highly effective demethylating agent, operating through a Lewis acid mechanism [23]. The reaction involves initial formation of an ether-boron adduct, followed by bromide loss to generate a cationic intermediate [23]. Subsequent nucleophilic attack by a second equivalent of anisole leads to methyl bromide elimination and phenol formation [23]. This process can operate catalytically, with sub-stoichiometric amounts of boron tribromide effecting complete demethylation under appropriate conditions [23].

The boron tribromide mechanism involves three distinct catalytic cycles, each characterized by different activation energies and selectivities [23]. The first cycle shows an activation energy of 24.8 kJ/mol, while the second and third cycles exhibit barriers of 25.3 and 22.2 kJ/mol respectively [23]. The ability to achieve complete conversion with 0.33 equivalents of BBr3 at elevated temperatures confirms the multi-cycle nature of this transformation [23].

Heterogeneous catalysts offer advantages for large-scale demethylation processes. H4Nb2O7-modified MoS2 catalysts demonstrate exceptional performance, achieving 97.7% anisole conversion with 98.0% phenol selectivity under 3 MPa hydrogen pressure at 270°C [24]. The catalyst modification reduces the slab length and stacking degree of MoS2, enhancing the acidity and improving the cleavage ability of the aromatic-oxygen-methyl bond [24].

The kinetics of acid-catalyzed demethylation vary significantly with the catalyst system employed. For CoMo/Al2O3 catalysts, the activation energy for anisole demethylation amounts to 82.6 kJ/mol, approximately 1 kJ/mol higher than for phenol deoxygenation [25]. This small difference reflects the similar nature of the carbon-oxygen bond cleavage in both substrates [25].

Water-tolerant Lewis acid catalysts, such as indium triflate, enable demethylation under mild aqueous conditions [26]. The activation energy for In(OTf)3-catalyzed anisole hydrolysis is 31 ± 1 kcal/mol (130 kJ/mol), significantly lower than the uncatalyzed reaction [26]. This catalyst system demonstrates the feasibility of conducting ether cleavage reactions in environmentally benign aqueous media [26].

Alternative demethylation methods include the use of acidic lithium bromide solutions, which achieve efficient demethylation under moderate conditions [27]. The mechanism involves protonation of the methoxy group followed by nucleophilic attack, with the reaction rate enhanced by the electron-donating substituents on the aromatic ring [27].

Formation of Oxygenated Aromatics in Combustion Environments

The thermal decomposition of anisole in combustion environments produces a complex array of oxygenated aromatic compounds through multiple competing pathways. The primary decomposition reaction involves homolytic cleavage of the aromatic-oxygen bond to generate phenoxy radicals and methyl radicals, with an activation energy of 267.8 ± 2.5 kJ/mol [28] [29].

The initial decomposition step follows first-order kinetics with respect to anisole concentration: C6H5OCH3 → C6H5O + CH3 [28]. The rate constant for this process is k1 = (2.9 ± 1.0) × 10^15 exp(-64.0 ± 0.6 kcal/mol/RT) s^-1 [28]. This bond cleavage represents the rate-determining step in the overall decomposition mechanism [28].

Temperature-dependent product distributions reveal distinct reaction regimes. At low temperatures (400-450°C), anisole decomposition produces primarily benzene and toluene through ipso-addition mechanisms involving methyl and hydrogen radicals [30] [31]. These reactions exhibit low activation barriers and represent the lowest temperature anisole decomposition pathways reported in the literature [30].

At intermediate temperatures (500-550°C), multiple radical pathways become active, leading to formation of benzofuran, methylcyclopentadiene, benzaldehyde, cyclopentadiene, ethylbenzene, and styrene [30] [31]. The increased thermal energy enables more complex rearrangement reactions and ring-opening processes [30].

High-temperature decomposition (600-650°C) produces indene, phenol, and cresol through ring expansion and isomerization reactions [30] [31]. At these temperatures, the phenoxy radicals generated from the initial bond cleavage undergo further decomposition to form cyclopentadienyl radicals and carbon monoxide: C6H5O → c-C5H5 + CO [29].

The formation of polycyclic aromatic hydrocarbons proceeds through radical recombination mechanisms. Cyclopentadienyl radicals can recombine to form naphthalene precursors: 2c-C5H5 → C5H5-C5H5 → C10H8 + 2H [29]. Additionally, propargyl radical recombination contributes to benzene formation, though the majority of benzene arises from ring expansion of methylcyclopentadiene [29].

Recent combustion studies have identified over 100 aromatic species in anisole-enriched flames, with approximately 80 being oxygenated variants containing diverse functional groups [32]. These species include alcohols, ethers, carbonyls (aldehydes and ketones), and esters, with molecular weights ranging from 94 (phenol) to 224 (9-fluorenyl acetate) [32]. The predominance of alcohol and ether functional groups suggests their crucial roles in the reaction mechanisms involving anisole [32].

Specialized combustion environments, such as oxy-fuel conditions using CO2/O2 mixtures, produce unique product distributions. Time-of-flight molecular beam mass spectrometry combined with gas chromatography-mass spectrometry has enabled identification of over 40 species in anisole counterflow diffusion flames, including numerous polycyclic aromatic hydrocarbons (PAH) and oxygenated polycyclic aromatic hydrocarbons (OPAH) [33].

The formation of oxygenated aromatics in combustion environments has significant implications for emission control and fuel design. Species such as cresol, benzofuran, and dibenzofuran represent important intermediates in the formation of more complex oxygenated compounds [33] [34]. Understanding these pathways is crucial for developing predictive models for biomass combustion and bio-oil upgrading processes [35] [36].

Kinetic modeling of anisole combustion requires consideration of multiple competing pathways and their temperature dependencies. The apparent activation energy for anisole reforming processes is calculated as 99.54 kJ/mol, which is higher than ethanol, acetic acid, and light bio-oil fractions [37]. This increased activation energy reflects the stability of the aromatic ring and the complexity of the decomposition mechanism [37].

Purity

Physical Description

Liquid

Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann]

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid, Phenolic anise-like aroma

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

153.00 to 155.00 °C. @ 760.00 mm Hg

155 °C

Flash Point

52 °C

125 °F (52 °C) (OPEN CUP)

52 °C o.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.7

Density

PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1)

Relative density (water = 1): 0.99

0.990-0.993

LogP

2.11

Log Kow = 2.11

Odor

Agreeable aromatic odor

Spicy-sweet

Decomposition

Appearance

Melting Point

-37.5 °C

-37 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2007 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 2006 of 2007 companies with hazard statement code(s):;

H226 (99.95%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (77.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (79.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.472 kPa (3.54 mm Hg) @ 25 °C

Vapor pressure, kPa at 25 °C: 0.47

Pictograms

Flammable;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

SEVERAL STRAINS OF ASPERGILLUS NIGER HYDROXYLATED ANISOLE TO GIVE O-HYDROXYANISOLE AS THE MAIN PRODUCT.

... THE MAJOR METABOLITE OF ANISOLE ... /IS/ P-HYDROXYPHENYL METHYL ETHER, WHICH WAS EXCRETED UNCONJUGATED (2%) AND CONJUGATED WITH GLUCURONIC ACID (48%) AND SULFURIC ACID (29%).

... ADMINISTERING ANISOLE TO THE DOG CAUSED AN INCREASE IN THE EXCRETION OF ETHEREAL SULFATE.

For more Metabolism/Metabolites (Complete) data for ANISOLE (7 total), please visit the HSDB record page.

Wikipedia

Loracarbef

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

FROM BROMOBENZENE; BY PASSING METHYL CHLORIDE INTO SUSPENSION OF SODIUM PHENOLATE IN LIQ AMMONIA. ...

General Manufacturing Information

Benzene, methoxy-: ACTIVE

18 ORG SOLVENTS INCL ANISOLE WERE SELECTED ON BASIS OF SUITABILITY FOR TOPICAL APPLICATION TECHNIQUE, SOLVENT POWER OVER RANGE OF ACARICIDES, & TOXICITY TO MITES TO BE TESTED AGAINST TETRANYCHUS URTICAE. 9 ACARICIDES WERE TESTED. ANISOLE WAS AN OUTSTANDING SOLVENT.

ANISOLE WAS IDENTIFIED AS A COMPD ISOLATED FROM ESSENTIAL OIL OF OCMUM SELLOI.

For the manufacture of phenol ethers with short-chained aliphatic groups, dialkyl sulfates are often used as alkylating agents.

Dates

Impact of physiologically relevant temperatures on dermal absorption of active substances - an ex-vivo study in human skin

S Kilo, J Wick, S Mini Vijayan, T Göen, R E Horch, I Ludolph, H DrexlerPMID: 32738276 DOI: 10.1016/j.tiv.2020.104954

Abstract

Skin temperature plays a certain role in the dermal absorption of substances, but the extent and mechanisms of skin temperatures-induced modulation in ranges caused by physiological thermoregulation or environmental conditions are largely unknown. The influence of dermal temperature on the absorption of the model lipophilic compound (anisole) and the model hydrophilic compounds (1,4-dioxane, ethanol) through human skin was investigated at three dermal temperatures (25, 32 and 39 °C) in an ex-vivo diffusion cell model. The substances were applied to the skin and transdermal penetration was monitored. All substances showed temperature dependent variations in their penetration behavior (3 h: 25-39 °C: 202-275% increase in cumulative, transdermally penetrated amounts). The relative differences in absorption in relation to temperature were greatest within 45 min after exposure (25-39 °C: 347-653% rise in cumulated penetration), although absolute amounts absorbed were small (45 min vs. 3 h: 4.5-14.5%). Regardless of blood circulation, skin temperature significantly influences the amount and kinetics of dermal absorption. Substance-dependent, temperature-related changes of the lipid layer order or the porous pathway may facilitate penetration. The early-stage modulation of transdermal penetration indicates transappendageal absorption, which may be relevant for short-term exposures. For both, toxicological evaluation and perfusion cell studies, it is important to consider the thermal influence on absorption or to perform the latter at a standardized temperature (32±1 °C).Characteristic Odor of the Japanese Liverwort (Leptolejeunea elliptica)

Kazutoshi Sakurai, Kenichi Tomiyama, Yoshihiro Yaguchi, Yoshinori AsakawaPMID: 32522942 DOI: 10.5650/jos.ess19262

Abstract

The volatile components produced by Leptolejeunea elliptica (Lejeuneaceae), which is a liverwort grown on the leaves of tea (Camellia sinensis), were collected and analyzed using headspace solid-phase microextraction-gas chromatography/mass spectrometry (HS-SPME-GC/MS). 1-Ethyl-4-methoxybenzene (1), 1-ethyl-4-hydroxybenzene (2), and 1-acetoxy-4-ethylbenzene (3) were identified as the major components together with several other phenolic compounds, including 1,2-dimethoxy-4-ethylbenzene, and 4-ethylguaiacol in addition to sesquiterpene hydrocarbons, such as α-selinene, β-selinene, β-elemene, and β-caryophyllene. GC/Olfactometry showed the presence of linalool, acetic acid, isovaleric acid, trans-methyl cinnamate, and trans-4,5-epoxy-(2E)-decenal, as the volatile components produced by L. elliptica.A Solvent-free, Catalyst-free Formal [3+3] Cycloaddition Dearomatization Strategy: Towards New Fluorophores for Biomolecules Labelling

Liang Chang, Nathalie Fischer-Durand, Geoffrey Gontard, Benoît Bertrand, Serge Thorimbert, Luc DechouxPMID: 33651919 DOI: 10.1002/cssc.202100301

Abstract

A general, sustainable dearomatization reaction for nitrogen-containing heterocycles was developed. Under solvent free conditions and without catalyst, the biorenewable methyl coumalate (MC) reacted as an efficient Cpartner to convert nine types of basic aromatic rings into their pyrido[1,2-a] fused derivatives in good to excellent yields. The fluorescence properties of some of the products were harnessed to conjugate fluorescent tags to bovine serum albumin (BSA) and immunoglobulin G.

Synthesis of fluorescent G-quadruplex DNA binding ligands for the comparison of terminal group effects in molecular interaction: Phenol versus methoxybenzene

Jingwei Jin, Jinqiang Hou, Wei Long, Xinyue Zhang, Yu-Jing Lu, Dongli Li, Kun Zhang, Wing-Leung WongPMID: 32279036 DOI: 10.1016/j.bioorg.2020.103821

Abstract

A number of new fluorescent nucleic acid binding ligands were synthesized by utilizing the non-specific thiazole orange dye as the basic scaffold for molecular design. Under simple synthetic conditions, the molecular scaffold of thiazole orange bridged with a terminal side-group (phenol or methoxybenzene) becomes more flexible because the newly added ethylene bridge is relatively less rigid than the methylene of thiazole orange. It was found that these molecules showed better selectivity towards G-quadruplex DNA structure in molecular interactions with different type of nucleic acids. The difference in terms of induced DNA-ligand interaction signal, selectivity, and binding affinity of the ligands with the representative nucleic acids including single-stranded DNA, double-stranded DNA, telomere and promoter G4-DNA and ribosomal RNA were investigated. The position of the terminal methoxyl groups was found showing strong influence both on binding affinity and fluorescent discrimination among 19 nucleic acids tested. The ligand with a methoxyl group substituted at the meta-position of the styryl moiety exhibited the best fluorescent recognition performance towards telo21 G4-DNA. A good linear relationship between the induced fluorescent binding signal and the concentration of telo21 was obtained. The comparison of ligand-DNA interaction properties including equilibrium binding constants, molecular docking, G4-conformation change and stabilization ability for G4-structures was also conducted. Two cancer cell lines (human prostate cancer cell (PC3) and human hepatoma cell (hepG2)) were selected to explore the inhibitory effect of the ligands on the cancer cell growth. The ICvalues obtained in the MTT assay for the two cancer cells were found in the range of 3.4-10.8 μM.

Online monitoring of end-tidal propofol in balanced anesthesia by anisole assisted positive photoionization ion mobility spectrometer

Dandan Jiang, Chuang Chen, Xin Wang, Mei Li, Yao Xiao, Yiping Liu, Enyou Li, Haiyang LiPMID: 32070589 DOI: 10.1016/j.talanta.2020.120712

Abstract

Online measuring end-tidal propofol concentration during balanced anesthesia is important for anesthetists to learn the patient's anesthesia depth as exhaled propofol concentration is well related to blood propofol concentration. In previous work, exhaled propofol was detected using acetone assisted negative photoionization ion mobility spectrometer, however, the existence of high concentration sevoflurane interfered the response of propofol. In this work, an anisole assisted photoionization ion mobility spectrometer operated in positive mode was developed to sensitively and selectively measure the end-tidal propofol by eliminating the interferences of exhaled humidity and sevoflurane during balanced anesthesia. Anisole molecular ion is stable enough not to go under proton transfer reaction with water presents in the exhaled breath. Hence, the exhaled humidity related peaks were eliminated and only one propofol product ion peak (K= 1.50 cm

V

s

) was observed. The relative standard deviation (RSD) ranging from 0.64%-0.91% showed good repeatability and the quantitative range was 0.2-40 ppbv with a response time of 4 s. Finally, the performance of the proposed method was demonstrated by monitoring end-tidal propofol of balanced anesthetized patients during gastric cancer surgery.

Influence of smear matrix types on detection behaviors and efficiencies of polycyclic aromatic hydrocarbons using ion mobility spectrometry

Chae Eun Son, Sung-Seen ChoiPMID: 30476768 DOI: 10.1016/j.chemosphere.2018.11.116

Abstract

Influence of smear matrix types on detection behaviors and efficiencies of polycyclic aromatic hydrocarbons (PAHs) with different molecular weights in ion mobility spectrometry (IMS) were investigated. Various smear matrices of stainless steel mesh (SM), cellulose paper (CP), and cotton fabric (CF) were employed. Anisole was used as the solvent and IMS analysis was performed without evaporation step of the solvent to apply charge transfer reactions between PAH molecules and the molecular ions of solvent. Shapes of reactant ion peaks (RIPs) were varied according to the smear matrix types. At the beginning of the sample inlet, intensity of RIPs of air and moisture notably decreased due to the lots of solvent vapor. The SM with good gas permeability showed relatively strong RIPs of air and moisture, whereas the CP with no gas permeability showed weak ones. Detection times and efficiencies of PAH ions were varied according to the smear matrix types as well as the kinds of PAHs. PAHs were on the whole detected well in 1-3 s after the sample inlet. Detection limits of PAHs measured using the SM were slightly better than those measured using the CP, while those measured using the CP were much better than those measured using the CF. The experimental results could be explained by structures of the smear matrices and evaporation behaviors of the PAH solutions.C-H/π and C-H-O Interactions in Concert: A Study of the Anisole-Methane Complex using Resonant Ionization and Velocity Mapped Ion Imaging

James T Makuvaza, Damian L Kokkin, John L Loman, Scott A ReidPMID: 30860841 DOI: 10.1021/acs.jpca.9b01020

Abstract

Noncovalent forces such as hydrogen bonding, halogen bonding, π-π stacking, and C-H/π and C-H/O interactions hold the key to such chemical processes as protein folding, molecular self-assembly, and drug-substrate interactions. Invaluable insight into the nature and strength of these forces continues to come from the study of isolated molecular clusters. In this work, we report on a study of the isolated anisole-methane complex, where both C-H/π and C-H/O interactions are possible, using a combination of theory and experiments that include mass-selected two-color resonant two-photon ionization spectroscopy, two-color appearance potential (2CAP) measurements, and velocity mapped ion imaging (VMI). Using 2CAP and VMI, we derive the binding energies of the complex in ground, excited, and cation radical states. The experimental values from the two methods are in excellent agreement, and they are compared with selected theoretical values calculated using density functional theory and ab initio methods. The optimized ground-state cluster geometry, which is consistent with the experimental observations, shows methane sitting above the ring, interacting with anisole via both C-H/π and C-H/O interactions, and this dual mode of interaction is reflected in a larger ground-state binding energy as compared with the prototypical benzene-methane system.Suppressive Interaction Approach for Masking Stale Note of Instant Ripened Pu-Erh Tea Products

Ting Zhang, Hui Ni, Xu-Jian Qiu, Ting Li, Liang-Zhen Zhang, Li-Jun Li, Ze-Dong Jiang, Qing-Biao Li, Feng Chen, Fu-Ping ZhengPMID: 31817626 DOI: 10.3390/molecules24244473

Abstract

The unpleasant stale note is a negative factor hindering the consumption of instant ripened Pu-erh tea products. This study focused on investigating volatile chemicals in instant ripened Pu-erh tea that could mask the stale note via sensory evaluation, gas chromatography-mass spectrometry (GC-MS), and gas chromatography-olfactometry (GC-O) analyses. GC-MS and GC-O analyses showed that linalool, linalool oxides,-β-ionone, benzeneacetaldehyde, and methoxybenzenes were the major aroma contributors to the simultaneous distillation and extraction (SDE) extract of instant ripened Pu-erh tea. Sensory evaluation showed that the SDE extract had a strong stale note, which was due to methoxybenzenes. By investigating suppressive interaction among flavour components, the stale note from methoxybenzenes was shown to have reciprocal masking interactions with sweet, floral, and green notes. Moreover, the validation experiment showed that the addition of 40 μg/mL of

-β-ionone in the instant ripened Pu-erh tea completely masked the stale note and improved the overall aromatic acceptance. These results elucidate the volatile chemicals that could mask the stale note of instant ripened Pu-erh tea products, which might help to develop high quality products made from instant ripened Pu-erh tea.

Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition

Walaa M El-Husseiny, Magda A-A El-Sayed, Adel S El-Azab, Nawaf A AlSaif, Mohammed M Alanazi, Alaa A-M Abdel-AzizPMID: 32183576 DOI: 10.1080/14756366.2020.1740695

Abstract

A series of 24 compounds was synthesised based on a 2-cyclopentyloxyanisole scaffoldand their

antitumor activity was evaluated. Compounds

,

,

,

,

, and

had the most potent antitumor activity (IC

range: 5.13-17.95 μM), compared to those of the reference drugs celecoxib, afatinib, and doxorubicin. The most active derivatives

,

,

, and

were evaluated for their inhibitory activity against COX-2, PDE4B, and TNF-α. Compounds

and

potently inhibited TNF-α (IC

values: 2.01 and 6.72 μM, respectively) compared with celecoxib (IC

=6.44 μM). Compounds

and

potently inhibited COX-2 (IC

values: 1.08 and 1.88 μM, respectively) comparable to that of celecoxib (IC

=0.68 μM). Compounds

,

, and

inhibited PDE4B (IC

values: 5.62, 5.65, and 3.98 μM, respectively) compared with the reference drug roflumilast (IC

=1.55 μM). The molecular docking of compounds

and

with the COX-2 and PDE4B binding pockets was studied.HighlightsAntitumor activity of new synthesized cyclopentyloxyanisole scaffold was evaluated.The powerful antitumor 4a, 4b, 6b, 7b & 13 were assessed as COX-2, PDE4B & TNF-α inhibitors.Compounds 4a, 7b, and 13 exhibited COX-2, PDE4B, and TNF-α inhibition.Compounds 4b and 13 showed strong interactions at the COX-2 and PDE4B binding pockets.